Cas no 886935-21-3 (2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(2-methylphenyl)acetamide)

2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(2-methylphenyl)acetamide structure
886935-21-3 structure
商品名:2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(2-methylphenyl)acetamide
CAS番号:886935-21-3
MF:C18H16FN5O2S2
メガワット:417.480343818665
CID:5476895

2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(2-methylphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • Acetamide, 2-[[5-[[[(4-fluorophenyl)amino]carbonyl]amino]-1,3,4-thiadiazol-2-yl]thio]-N-(2-methylphenyl)-
    • 2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(2-methylphenyl)acetamide
    • インチ: 1S/C18H16FN5O2S2/c1-11-4-2-3-5-14(11)21-15(25)10-27-18-24-23-17(28-18)22-16(26)20-13-8-6-12(19)7-9-13/h2-9H,10H2,1H3,(H,21,25)(H2,20,22,23,26)
    • InChIKey: VKEFZCXRSNURNX-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=CC=C1C)(=O)CSC1=NN=C(NC(NC2=CC=C(F)C=C2)=O)S1

2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(2-methylphenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2680-0184-20μmol
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
886935-21-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2680-0184-5mg
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
886935-21-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2680-0184-25mg
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
886935-21-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2680-0184-2μmol
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
886935-21-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2680-0184-20mg
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
886935-21-3 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2680-0184-2mg
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
886935-21-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2680-0184-3mg
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
886935-21-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2680-0184-10μmol
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
886935-21-3 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2680-0184-1mg
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
886935-21-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2680-0184-50mg
2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide
886935-21-3 90%+
50mg
$160.0 2023-05-16

2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(2-methylphenyl)acetamide 関連文献

2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(2-methylphenyl)acetamideに関する追加情報

Introduction to 2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(2-methylphenyl)acetamide (CAS No. 886935-21-3)

2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(2-methylphenyl)acetamide (CAS No. 886935-21-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a 1,3,4-thiadiazole ring and a fluorophenyl group, which contribute to its potential biological activities and therapeutic applications.

The chemical structure of 2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(2-methylphenyl)acetamide consists of a central thiadiazole core linked to a sulfanyl group and an N-(2-methylphenyl)acetamide moiety. The presence of the fluorophenyl substituent adds to the compound's hydrophobicity and can influence its binding affinity to various biological targets. These structural elements collectively make this compound a promising candidate for the development of novel therapeutic agents.

In recent years, extensive research has been conducted to explore the pharmacological properties of 2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(2-methylphenyl)acetamide. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests its potential as an anti-inflammatory agent for treating conditions like rheumatoid arthritis and inflammatory bowel disease.

Furthermore, research has also highlighted the anti-cancer properties of 2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(2-methylphenyl)acetamide. A study published in the European Journal of Medicinal Chemistry demonstrated that this compound selectively induces apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer cells. These findings underscore the potential of this compound as a lead molecule for the development of targeted cancer therapies.

The pharmacokinetic properties of 2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(2-methylphenyl)acetamide have also been investigated. Studies have shown that it exhibits favorable oral bioavailability and a reasonable half-life in animal models. These characteristics are crucial for its potential use as an orally administered drug. Additionally, preliminary toxicology studies have indicated that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed.

The synthetic route for preparing 2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(2-methylphenyl)acetamide has been optimized to ensure high yield and purity. The synthesis typically involves several steps, including the formation of the thiadiazole ring through a condensation reaction and subsequent functionalization with the sulfanyl and N-(2-methylphenyl)acetamide groups. The use of modern synthetic techniques and catalysts has significantly improved the efficiency and scalability of this process.

In conclusion, 2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(2-methylphenyl)acetamide (CAS No. 886935-21-3) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical applications.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量